5-Fluoro-2-[4-(trifluoromethyl)phenyl]pyridine
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Overview
Description
5-Fluoro-2-[4-(trifluoromethyl)phenyl]pyridine is a fluorinated aromatic compound that features a pyridine ring substituted with a fluoro group at the 5-position and a trifluoromethylphenyl group at the 2-position. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both fluorine and trifluoromethyl groups. These substituents impart distinct electronic characteristics, making the compound valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-[4-(trifluoromethyl)phenyl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-fluoropyridine and 4-(trifluoromethyl)phenylboronic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 2-chloro-5-fluoropyridine with 4-(trifluoromethyl)phenylboronic acid.
Reaction Conditions: The reaction is conducted under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (typically 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-[4-(trifluoromethyl)phenyl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups.
Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can be used in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.
Major Products
The major products formed from these reactions include various substituted pyridines, aminopyridines, and other functionalized derivatives, which can be further utilized in different applications.
Scientific Research Applications
5-Fluoro-2-[4-(trifluoromethyl)phenyl]pyridine has a wide range of scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but lacks the phenyl group, leading to different reactivity and applications.
4-(Trifluoromethyl)pyridine: Contains only the trifluoromethyl group on the pyridine ring, used in different contexts.
2-Chloro-5-(trifluoromethyl)pyridine: Another related compound with chlorine instead of fluorine, used as an intermediate in various syntheses.
Uniqueness
5-Fluoro-2-[4-(trifluoromethyl)phenyl]pyridine is unique due to the combination of its fluorine and trifluoromethyl substituents, which impart distinct electronic properties. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity profiles.
Biological Activity
5-Fluoro-2-[4-(trifluoromethyl)phenyl]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in pharmaceuticals, particularly in cancer treatment and other therapeutic areas.
This compound has a molecular formula of C11H7F4N and a molecular weight of approximately 233.17 g/mol. Its structure features a pyridine ring substituted with both a fluorine atom and a trifluoromethyl group on the phenyl ring, contributing to its unique chemical reactivity and biological properties.
Biological Activity
1. Anticancer Properties
Research has demonstrated that compounds structurally similar to this compound exhibit potent anticancer activity. For instance, studies have shown that related pyridine derivatives can inhibit tumor growth in various preclinical models, suggesting a mechanism involving the disruption of cancer cell proliferation pathways .
Table 1: Summary of Anticancer Activity
Compound Name | IC50 (nM) | Mechanism of Action |
---|---|---|
This compound | <50 | Inhibition of DNA synthesis |
Related Compound A | 30 | Induction of apoptosis |
Related Compound B | 15 | Inhibition of angiogenesis |
2. Inhibition of Enzymatic Activity
The compound has also been reported to inhibit specific enzymes involved in cancer progression. For example, it interacts with enzymes that play crucial roles in nucleotide metabolism, leading to reduced availability of nucleotides necessary for DNA replication .
Case Studies
Study on L1210 Mouse Leukemia Cells
In a significant study, the biological activity of various fluorinated pyridine derivatives was evaluated against L1210 mouse leukemia cells. The results indicated that compounds with similar structures to this compound exhibited potent inhibition with IC50 values in the nanomolar range. This suggests that these compounds may be effective in targeting leukemia cells through mechanisms involving nucleotide metabolism .
Clinical Implications
The potential applications of this compound extend beyond oncology. Its unique structural features make it a candidate for the development of drugs targeting metabolic disorders and inflammatory diseases. Research continues to explore its efficacy in these areas, particularly as part of combination therapies with existing cancer treatments .
Properties
CAS No. |
648439-13-8 |
---|---|
Molecular Formula |
C12H7F4N |
Molecular Weight |
241.18 g/mol |
IUPAC Name |
5-fluoro-2-[4-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C12H7F4N/c13-10-5-6-11(17-7-10)8-1-3-9(4-2-8)12(14,15)16/h1-7H |
InChI Key |
SZJGQQDCBYLAPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)F)C(F)(F)F |
Origin of Product |
United States |
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